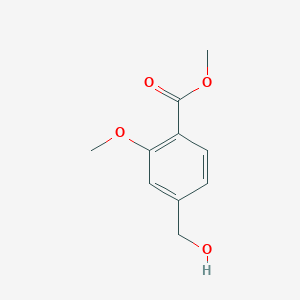

Methyl 4-(hydroxymethyl)-2-methoxybenzoate

Description

Contextual Significance in Organic Synthesis and Advanced Chemical Disciplines

The primary significance of Methyl 4-(hydroxymethyl)-2-methoxybenzoate in the field of organic synthesis lies in its potential as a versatile molecular building block. Its structure incorporates three distinct functional groups—a methyl ester, a hydroxymethyl group, and a methoxy (B1213986) group—each offering a unique site for chemical modification. This trifunctional nature allows for a programmed, stepwise synthesis of more complex molecules.

Although direct applications for this specific compound are not widely reported, the utility of its structural isomers is well-established, providing context for its potential roles. For instance, various substituted benzoates are crucial intermediates in the synthesis of pharmaceuticals. The related compound, Methyl 4-(acetylamino)-2-methoxybenzoate, serves as an intermediate in the development of agents targeting irritable bowel syndrome and certain cancers. ncats.io Similarly, isomers like methyl hydroxy-methoxybenzoates have been investigated for their biological activities, including use as potential antifeedants in agriculture, highlighting the diverse applications of this class of compounds.

The strategic placement of its functional groups suggests that this compound could be a valuable precursor in the fields of medicinal chemistry and materials science. The hydroxymethyl and ester moieties can be readily manipulated to create libraries of derivatives for screening purposes or to be incorporated into larger polymer backbones.

Fundamental Structural Elements and Their Research Implications

The chemical behavior and synthetic potential of this compound are dictated by its three core structural elements and their specific arrangement on the aromatic ring.

Methyl Ester Group (-COOCH₃): This group is a classic carboxylic acid derivative. It can undergo hydrolysis to yield the corresponding carboxylic acid, or it can be converted into amides, hydrazides, or other esters through transesterification. This functionality is often used to protect a carboxylic acid during a synthetic sequence or to modulate the electronic properties of the ring.

Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group is a key site for a variety of transformations. It can be oxidized to form an aldehyde or a carboxylic acid, depending on the reaction conditions. It can also undergo etherification or esterification reactions, allowing for the attachment of other molecular fragments. This group is crucial for building larger, more complex structures.

Methoxy Group (-OCH₃): The methoxy group is an electron-donating group. Its presence on the benzene (B151609) ring at the 2-position activates the ring towards electrophilic aromatic substitution. It directs incoming electrophiles primarily to the positions ortho and para relative to itself. This electronic influence is a critical factor in planning multi-step syntheses involving further modification of the aromatic core.

The 1,2,4-substitution pattern of these groups creates a unique steric and electronic environment. The methoxy group at position 2 exerts a steric influence on the adjacent methyl ester at position 1, which can affect the reactivity of the ester. This specific arrangement of functional groups makes this compound a valuable and specialized tool for synthetic chemists aiming to construct highly functionalized aromatic compounds.

Compound Properties and Identifiers

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| Canonical SMILES | COC1=C(C=C(C=C1)CO)C(=O)OC |

| CAS Number | Not found in searched literature |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(hydroxymethyl)-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-5,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNXCYIWLNORMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CO)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of Methyl 4 Hydroxymethyl 2 Methoxybenzoate

Esterification Routes:

Esterification represents a fundamental and widely utilized method for the synthesis of benzoate (B1203000) esters. This typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

A primary and straightforward route to Methyl 4-(hydroxymethyl)-2-methoxybenzoate is the acid-catalyzed esterification of 4-(hydroxymethyl)-2-methoxybenzoic acid with methanol (B129727). This reaction, commonly known as Fischer esterification, is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water. masterorganicchemistry.comyoutube.com To drive the reaction towards the product side, an excess of the alcohol (methanol) is often used, and a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) is employed. masterorganicchemistry.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com While direct literature on the esterification of 4-(hydroxymethyl)-2-methoxybenzoic acid is not extensively detailed, the principles of Fischer esterification are well-established for a wide range of benzoic acid derivatives. tcu.edupbworks.com

Table 1: General Conditions for Acid-Catalyzed Esterification

| Parameter | Condition |

| Reactants | 4-(hydroxymethyl)-2-methoxybenzoic acid, Methanol |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or Tosic Acid (TsOH) |

| Solvent | Methanol (often used in excess) |

| Temperature | Reflux |

| Reaction Time | Typically several hours |

This table presents generalized conditions based on standard Fischer esterification procedures.

Friedel-Crafts Acylation Pathways

The Friedel-Crafts acylation is a classic method in organic chemistry for the introduction of an acyl group onto an aromatic ring. nih.gov This reaction typically involves the use of an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). oregonstate.edu While this method is highly effective for the synthesis of aryl ketones, its application for the direct synthesis of this compound is not commonly reported in scientific literature. The reaction conditions are generally harsh and may not be compatible with the hydroxyl and methoxy (B1213986) functional groups present in the target molecule or its precursors.

Cycloaromatization Reactions Involving Methyl Coumalate and Propargyl Alcohol

Cycloaromatization reactions, particularly those employing a Diels-Alder strategy, offer a more complex but potentially versatile route to substituted aromatic compounds. The reaction of methyl coumalate, a 2-pyrone derivative, with various dienophiles can lead to the formation of substituted benzoates after the extrusion of carbon dioxide. kyoto-u.ac.jpresearchgate.net

In a hypothetical pathway to this compound, methyl coumalate could react with propargyl alcohol in a [4+2] cycloaddition reaction. taylorfrancis.com Propargyl alcohol would act as the dienophile. The initial cycloadduct would then undergo a retro-Diels-Alder reaction, losing carbon dioxide to form the aromatic ring. The regioselectivity of the initial cycloaddition would be crucial in determining the substitution pattern of the final product. While cycloadditions of methyl coumalate with other dienophiles have been documented, the specific reaction with propargyl alcohol to yield the target compound is a theoretical pathway that would require experimental validation. kyoto-u.ac.jpucla.edu

Table 2: Hypothetical Cycloaromatization Reaction

| Parameter | Condition |

| Diene | Methyl Coumalate |

| Dienophile | Propargyl Alcohol |

| Reaction Type | [4+2] Cycloaddition followed by retro-Diels-Alder |

| Expected Intermediate | Bicyclic lactone adduct |

| Expected Byproduct | Carbon Dioxide |

This table outlines a theoretical reaction pathway.

Alkylation Strategies for Derivatized Precursors:

Alkylation reactions provide another set of strategic options for the synthesis of this compound, starting from precursors that already contain some of the required functional groups.

One potential strategy involves the introduction of a hydroxymethyl group onto the aromatic ring of a pre-existing benzoate ester. Starting with methyl 4-hydroxy-2-methoxybenzoate, a hydroxymethylation reaction could be employed. This can often be achieved using formaldehyde (B43269) (CH₂O) in the presence of a base. wikipedia.org The reaction proceeds via electrophilic aromatic substitution, where the phenol (B47542) is activated by the base to attack formaldehyde.

General methods for the hydroxymethylation of phenols are known, though the specific application to methyl 4-hydroxy-2-methoxybenzoate would need to be optimized to ensure regioselectivity and avoid side reactions. wikipedia.orgnih.gov

An alternative alkylation approach begins with a 4-(hydroxymethyl)benzoic acid derivative. For instance, if 4-(hydroxymethyl)-2-hydroxybenzoic acid is available, the synthesis of the target molecule would require two key transformations: esterification of the carboxylic acid and methylation of the phenolic hydroxyl group. The selective methylation of the phenolic hydroxyl in the presence of a primary alcohol and a carboxylic acid or ester would be a key challenge in this route. A common method for the methylation of phenols involves the use of a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base like potassium carbonate. mdpi.com

A plausible multi-step synthesis could involve the protection of the hydroxymethyl group, followed by esterification of the carboxylic acid, methylation of the phenolic hydroxyl, and finally deprotection of the hydroxymethyl group.

Specific Alkylation Reagents and Conditions in Context

Alkylation is a fundamental process in the synthesis of methoxybenzoates, particularly for introducing the methoxy group onto a phenol. The choice of alkylating agent, base, solvent, and reaction conditions is critical for achieving high yields and selectivity. For instance, in the synthesis of related hydroxy-methoxybenzoate isomers, specific O-methylation of a hydroxyl group is a key step.

One common method involves the use of methyl iodide in the presence of a base like anhydrous potassium carbonate. In a documented synthesis of methyl 2-hydroxy-4-methoxybenzoate, methyl 2,4-dihydroxybenzoate (B8728270) was treated with methyl iodide and potassium carbonate in dry sulpholane at elevated temperatures (60°-70° C) for an extended period. Another powerful but more hazardous alkylating agent is dimethyl sulphate, which is often used with a strong base like potassium hydroxide (B78521). The protection of hydroxyl groups can also be achieved using other alkylating agents, such as benzyl (B1604629) chloride with potassium carbonate, to form a benzyl ether.

| Alkylation Reagent | Base | Solvent | Temperature | Substrate Example | Reference |

|---|---|---|---|---|---|

| Methyl Iodide | Anhydrous Potassium Carbonate | Dry Sulpholane | 60°-70° C | Methyl 2,4-dihydroxybenzoate | |

| Dimethyl Sulphate | Potassium Hydroxide | Water | 40° C | 6-hydroxy-1-naphthoic acid | |

| Benzyl Chloride | Anhydrous Potassium Carbonate | Dry Sulpholane | 100° C | Methyl 2-hydroxy-4-methoxybenzoate | |

| 1-Bromo-3-chloropropane | Potassium Carbonate | DMF | 70° C | Methyl 3-hydroxy-4-methoxybenzoate |

Direct Functionalization Approaches to Methoxybenzoates

Direct functionalization of the aromatic ring offers an atom-economical route to introduce new substituents without pre-functionalized starting materials. For methoxybenzoates, electrophilic aromatic substitution is a primary example of this approach. The existing ester and methoxy groups on the benzene (B151609) ring act as directing groups, influencing the position of incoming electrophiles.

Methyl benzoate itself undergoes electrophilic substitution, such as nitration with nitric acid, to yield primarily the meta-substituted product, methyl 3-nitrobenzoate. wikipedia.org This is because the ester group (-COOCH₃) is an electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position. The methoxy group (-OCH₃), in contrast, is a strongly activating, ortho-, para-directing group. In a molecule like Methyl 2-methoxybenzoate, the directing effects of both groups must be considered, which can lead to complex product mixtures or provide opportunities for regioselective functionalization depending on the reaction conditions.

Exploration of Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign reagents and conditions. In the context of synthesizing methoxybenzoates, significant efforts have been made to replace toxic and hazardous chemicals with greener alternatives.

A prime example is the substitution of traditional methylating agents like dimethyl sulfate and methyl halides with dimethyl carbonate (DMC). DMC is a non-toxic, biodegradable compound that serves as a green methylating and methoxycarbonylating agent. Its reactions often produce only methanol and carbon dioxide as by-products, avoiding the formation of inorganic salts that require disposal.

Furthermore, the development of recyclable catalysts and alternative reaction media aligns with green chemistry principles. The use of p-toluenesulfonic acid-based deep eutectic solvents (DESs) has been shown to be effective for the synthesis of methyl benzoate. rsc.org These DESs can act as both the catalyst and the extraction solvent, and they can be recycled multiple times, offering a sustainable alternative to conventional corrosive acid catalysts and volatile organic solvents. rsc.org Similarly, the use of solid acid catalysts, such as those based on zirconium and titanium, provides a pathway to efficient esterification without the need for corrosive and difficult-to-recycle liquid acids. mdpi.com

Methylation of Carboxylic Acids with Dimethyl Carbonate using Heterogeneous Catalysts

The use of dimethyl carbonate (DMC) as a green methylating agent can be further enhanced by employing heterogeneous catalysts. These catalysts can be easily separated from the reaction mixture and reused, simplifying product purification and reducing waste.

Zeolites, such as NaY-Bf, have been successfully used as heterogeneous catalysts for the methylation of carboxylic acids with DMC. In a typical procedure, the carboxylic acid and an excess of DMC are heated in a sealed reactor with the zeolite catalyst at temperatures between 180-200°C, leading to high yields of the corresponding methyl ester. This method avoids the use of soluble bases or acids, making it an environmentally friendly process.

Regioselective and Stereoselective Synthetic Considerations for Related Analogues

Regioselectivity and stereoselectivity are crucial concepts in the synthesis of complex molecules, including analogues of this compound.

Regioselectivity , the control of where a reaction occurs on a molecule with multiple possible reaction sites, is paramount in the synthesis of substituted benzoates. For example, the synthesis of specific isomers of methyl hydroxy-methoxybenzoate relies on the regioselective protection and subsequent methylation of dihydroxybenzoic acids. Acylation tends to occur at the less sterically hindered hydroxyl group, allowing the more hindered one to be methylated selectively. Electrophilic substitution reactions are also governed by the regiochemical directing effects of the substituents already present on the aromatic ring.

Stereoselectivity , the preferential formation of one stereoisomer over another, becomes relevant when chiral centers are present or created. While this compound itself is achiral, the synthesis of its more complex analogues could involve steps where stereochemistry must be controlled. For instance, if a synthetic route involved the reduction of a prochiral ketone to a secondary alcohol, the choice of reducing agent and conditions could lead to the selective formation of one enantiomer or diastereomer. The Birch reduction, a reaction that reduces aromatic rings to 1,4-dienes, demonstrates regioselectivity influenced by the electronic properties of the substituents. wikipedia.org For m-substituted benzoates, this reaction can proceed without significant loss of benzylic substituents, a challenge seen with ortho- and para-isomers. nih.gov

Chemical Transformations and Reaction Mechanistic Studies Involving Methyl 4 Hydroxymethyl 2 Methoxybenzoate

Reactivity of the Ester Group:

The hydrolysis of the methyl ester group in methyl 4-(hydroxymethyl)-2-methoxybenzoate to the corresponding carboxylic acid, 4-(hydroxymethyl)-2-methoxybenzoic acid, is a fundamental transformation. Studies on the hydrolysis of various methyl hydroxy and methyl methoxy (B1213986) benzoates have shown that the position of the substituents on the benzene (B151609) ring significantly influences the reaction rate. zenodo.org

For instance, in alkaline hydrolysis, an ortho-methoxy group, as present in the target molecule, facilitates the attack of the hydroxide (B78521) ion on the carbonyl carbon compared to an ortho-hydroxy group, which can form an intramolecular hydrogen bond with the ester group. zenodo.org The rate of hydrolysis is also affected by the solvent system used. zenodo.org High-temperature water has also been employed for the hydrolysis and saponification of sterically hindered and p-substituted methyl benzoates. psu.edu A procedure for the hydrolysis of a related compound, methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate, using sodium hydroxide in a methanol (B129727)/water mixture has been reported to give the corresponding carboxylic acid in high yield. chemspider.com

Table 4: Hydrolysis of Substituted Methyl Benzoates

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, MeOH/H2O, reflux | 2-(2,3,5-Trimethoxy-4-methyl-benzoyl)-benzoic acid | 95 | chemspider.com |

| Methyl 2,4,6-trimethylbenzoate | 2% KOH, 200°C, 0.5h | 2,4,6-Trimethylbenzoic acid | 95 | psu.edu |

| Methyl p-methoxybenzoate | 2% KOH, 200°C, 0.5h | p-Methoxybenzoic acid | 98 | psu.edu |

| Methyl o-methoxybenzoate | NaOH, aq. DMF | o-Methoxybenzoic acid | - | zenodo.org |

Note: This table includes data from related substituted methyl benzoates to illustrate the conditions and outcomes of ester hydrolysis.

Aromatic Ring Transformations:

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy and hydroxymethyl groups. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The hydroxymethyl group is a weaker activating group, also directing ortho and para.

Halogenation Processes

Halogenation of benzoate (B1203000) derivatives, particularly at the benzylic position, is a critical transformation for introducing functionality. For structures similar to this compound, the focus is often on the activation of the methyl or hydroxymethyl group. The conversion of a benzylic methyl group to a bromomethyl group is a key step in synthesizing various intermediates. guidechem.comgoogle.com This transformation is typically achieved through side-chain bromination using reagents like N-bromosuccinimide (NBS) or elemental bromine, often initiated by a radical initiator such as 2,2'-azobis(2-methyl-propionitrile) (AIBN) or UV light. guidechem.comgoogle.com

For instance, the synthesis of Methyl 4-(bromomethyl)benzoate (B8499459) from 4-methylbenzoate involves refluxing with NBS and AIBN in a solvent like carbon tetrachloride (CCl₄). guidechem.com Similarly, Methyl 4-bromomethyl-3-methoxybenzoate is prepared from methyl 4-methyl-3-methoxybenzoate using either bromine or NBS. google.com The reaction with NBS in chlorobenzene (B131634) under UV illumination at low temperatures (0 to 5°C) has been shown to be effective. google.com Conventional brominating agents like bromine can be highly reactive, potentially leading to by-products, while NBS offers weaker activity that often requires higher temperatures to achieve good conversion rates. guidechem.com The choice of solvent is also crucial, with chlorobenzene and ethyl acetate (B1210297) being suitable options. google.com

The process involves the formation of a benzylic radical, which then reacts with the bromine source. The methoxy group on the aromatic ring, as in this compound, influences the reactivity of the ring and the benzylic position.

Elucidation of Reaction Mechanisms for Related Oxygenases and Organic Transformations

Contrasting Mechanisms of Aromatic and Aryl-Methyl Substituent Hydroxylation

The enzymatic hydroxylation of benzoate derivatives can occur either on the aromatic ring or on a methyl substituent, and the mechanisms governing these two processes show significant differences. nih.govnih.govresearchgate.netacs.org Studies on the Rieske monooxygenase, salicylate (B1505791) 5-hydroxylase (S5HH), provide a detailed comparison. nih.govnih.govresearchgate.netacs.org This enzyme typically catalyzes the C5 ring hydroxylation of salicylate, but when a methyl group is present at the C5 position, it switches to hydroxylating the methyl group instead. nih.govnih.govresearchgate.netacs.org

Both reaction types are confirmed to be monooxygenase-catalyzed, incorporating a single oxygen atom from O₂ into the product. nih.govnih.govacs.org The catalytic cycle begins with the substrate binding near the nonheme Fe(II) center in the enzyme's active site, followed by O₂ binding. nih.govnih.govresearchgate.netacs.org A key step is the transfer of an electron from a Rieske iron-sulfur cluster to the iron site. nih.govnih.govresearchgate.netacs.org

The proposed mechanism suggests that for both aromatic and aryl-methyl hydroxylation, the reaction initiates with an Fe(III)-superoxo intermediate attacking a ring carbon. nih.govnih.govresearchgate.net This initial attack leads to sp² to sp³ hybridization of the carbon, which explains an observed inverse kinetic isotope effect (KIE). nih.govnih.govresearchgate.netacs.org After the Rieske cluster transfers an electron, an Fe(III)-peroxo-substrate intermediate is formed. nih.govnih.govresearchgate.netacs.org

It is at this stage the pathways diverge:

Aromatic Hydroxylation : The Fe(III)-peroxo-salicylate intermediate proceeds directly to form the hydroxylated aromatic ring. nih.govnih.gov

Aryl-Methyl Hydroxylation : The formation of the equivalent aryl-methyl intermediate must be reversible. nih.govnih.govresearchgate.net This reversibility allows for substrate exchange, which is necessary to explain the observed normal product isotope effect for this reaction. nih.govnih.govresearchgate.net The subsequent Fe(III)-(hydro)peroxo intermediate may then react directly or evolve into a high-valent iron species to complete the hydroxylation of the methyl group. nih.govnih.govresearchgate.netacs.org

Catalytic Mechanistic Pathways in Derivatization

The derivatization of benzoate esters like this compound can proceed through various catalytic pathways, both enzymatic and chemical.

Enzyme-catalyzed reactions often involve initial epoxidation of the aromatic ring. nih.gov For example, wood-rotting fungi of the Phellinus genus metabolize methyl benzoate derivatives first by forming an arene oxide. nih.gov This is consistent with the NIH Shift mechanism, where a substituent (like a carbomethoxy group) migrates during ortho-hydroxylation. nih.gov The isolation of a stable benzene oxide metabolite from methyl 2-(trifluoromethyl)benzoate confirmed this arene epoxidation mechanism. nih.gov This intermediate can then undergo further reactions like hydrolysis to a trans-dihydrodiol or acid-catalyzed aromatization. nih.gov In another biological pathway, the "box" pathway found in proteobacteria, benzoate is first activated by esterification with coenzyme A (CoA). nih.gov This is followed by aerobic oxidation to cleave the aromatic ring. nih.gov

Chemical catalytic pathways include nucleophilic substitution reactions. A relevant example is the synthesis of 4-methoxymethylbenzoic acid from 4-bromomethylbenzoic acid. ysu.edu This reaction proceeds via an SN2 mechanism where a methoxide (B1231860) nucleophile, generated from potassium hydroxide in methanol, displaces the bromide ion. ysu.edu The reaction is typically facilitated by heating to increase the rate. ysu.edu

Photochemical Reaction Mechanisms

The hydroxymethyl group in this compound makes it a benzylic alcohol, a class of compounds susceptible to various photochemical transformations. A prominent reaction is the selective oxidation to the corresponding aldehyde. organic-chemistry.orgacs.orgacs.org This can be achieved efficiently using a metal-free organic dye like Eosin Y as a photocatalyst, with visible light (e.g., blue LEDs) and molecular oxygen (O₂) as the oxidant. organic-chemistry.orgacs.orgacs.org

The proposed mechanism for this Eosin Y-catalyzed oxidation involves several steps: acs.orgacs.org

Visible light irradiation excites the ground-state Eosin Y to its excited state (Eosin Y*).

Eosin Y* abstracts a hydrogen atom from the benzyl (B1604629) alcohol's hydroxymethyl group in a Hydrogen Atom Transfer (HAT) process, generating a benzyl radical and a reduced Eosin Y-H species. acs.orgacs.org

The benzyl radical loses an electron to form a carbocation intermediate. acs.org

This carbocation then eliminates a proton to yield the final aldehyde product. acs.org

This method is considered a green chemical process due to its mild reaction conditions and use of O₂ as the oxidant. organic-chemistry.orgacs.org

Another photochemical pathway for benzyl alcohols is dehydroformylation, which converts them into arenes. uni-regensburg.de This cooperative photocatalytic system can use a HAT agent and a cobalt co-catalyst. uni-regensburg.de The mechanism involves the initial generation of a benzylic radical through photochemical hydrogen abstraction. uni-regensburg.de This radical leads to the formation of a benzaldehyde (B42025) intermediate, which is then decarbonylated to produce the arene. uni-regensburg.de

Photochemical reactions are not limited to the side chain. Methyl benzoate itself can undergo photochemical reactions with olefins, such as hydrogen abstraction and [2+2] cycloaddition, which are believed to occur from the excited singlet state of the ester. rsc.org

Table of Mentioned Chemical Compounds

Rational Design and Synthesis of Advanced Derivatives and Analogues of Methyl 4 Hydroxymethyl 2 Methoxybenzoate

Targeted Structural Modifications and their Synthetic Strategies:

The creation of advanced derivatives from the parent compound involves precise chemical reactions targeting specific sites on the molecule. These modifications are designed to fine-tune the molecule's properties for various applications.

The primary alcohol of the hydroxymethyl group is a key site for chemical transformation, allowing for its conversion into a variety of other functional groups.

Oxidation to Aldehyde: The hydroxymethyl group can be oxidized to form an aldehyde, yielding Methyl 4-formyl-2-methoxybenzoate . A common strategy involves a two-step process starting from the analogous methyl-substituted compound, Methyl 2-methoxy-4-methylbenzoate . This precursor undergoes radical bromination using N-bromosuccinimide (NBS) to form a dibromomethyl intermediate, which is then hydrolyzed to the aldehyde. amazonaws.com

Conversion to Halides: The hydroxyl moiety can be substituted with a halogen, such as chlorine, to produce compounds like Methyl 4-(chloromethyl)-2-methoxybenzoate . This can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). vulcanchem.com

Conversion to Azides: The corresponding halide, such as the chloromethyl derivative, can serve as a precursor for nucleophilic substitution. Reaction with sodium azide (B81097) (NaN₃) would yield Methyl 4-(azidomethyl)-2-methoxybenzoate , introducing a versatile azide group for applications in click chemistry.

Table 1: Synthetic Transformations of the Hydroxymethyl Group

| Starting Material | Target Functional Group | Resulting Compound | Typical Reagents |

|---|---|---|---|

| -CH₂OH | Aldehyde (-CHO) | Methyl 4-formyl-2-methoxybenzoate | NBS, then hydrolysis amazonaws.com |

| -CH₂OH | Chloroalkyl (-CH₂Cl) | Methyl 4-(chloromethyl)-2-methoxybenzoate | SOCl₂ or PCl₅ vulcanchem.com |

| -CH₂Cl | Azidoalkyl (-CH₂N₃) | Methyl 4-(azidomethyl)-2-methoxybenzoate | NaN₃ |

The methoxy (B1213986) group is a common target for modification, primarily through demethylation, which exposes a phenolic hydroxyl group. wikipedia.org This process converts an ether into a phenol (B47542), significantly altering the compound's acidity, polarity, and hydrogen bonding capabilities.

O-Demethylation: The cleavage of the methyl ether to yield Methyl 4-(hydroxymethyl)-2-hydroxybenzoate is a key transformation. nih.gov This reaction is often accomplished under harsh conditions but can be achieved with various reagents. chem-station.comcommonorganicchemistry.com

Boron Tribromide (BBr₃): A widely used and effective reagent for cleaving aryl methyl ethers at or below room temperature. wikipedia.orgcommonorganicchemistry.com

Strong Protic Acids: Reagents like 47% hydrobromic acid (HBr) can be used, typically at elevated temperatures. chem-station.comcommonorganicchemistry.com

Nucleophilic Thiolates: Strong nucleophiles, such as those derived from alkyl thiols like 1-dodecanethiol, can effect demethylation under basic conditions at high temperatures. chem-station.com

Enzymatic Demethylation: In specific biological contexts, cytochrome P450 monooxygenases can catalyze the O-demethylation of methoxybenzoate derivatives. nih.govnih.gov

The methyl ester group can be readily hydrolyzed to its corresponding carboxylic acid, a crucial step for many subsequent derivatizations, such as amide bond formation.

Ester Hydrolysis (Saponification): The conversion of the methyl ester to 4-(Hydroxymethyl)-2-methoxybenzoic acid is typically achieved through saponification. This involves heating the ester with a base, such as sodium hydroxide (B78521) (NaOH), in a solvent mixture like methanol (B129727) and water. chemspider.com Subsequent acidification with a strong acid, like hydrochloric acid (HCl), protonates the resulting carboxylate salt to yield the final carboxylic acid product. chemspider.com

Introducing halogen atoms onto the aromatic ring can profoundly influence the electronic properties and metabolic stability of the molecule. Electrophilic aromatic substitution is the primary method for this functionalization.

Chlorination: The aromatic ring can be chlorinated using reagents like N-chlorosuccinimide (NCS). In a related compound, Methyl 4-acetamido-2-methoxybenzoate , chlorination with NCS in a solvent like N,N-dimethylformamide (DMF) results in the formation of Methyl 4-acetamido-5-chloro-2-methoxybenzoate . google.comnih.gov This suggests that for the parent compound, chlorination would likely occur at the C5 position, which is activated by the ortho-methoxy and para-hydroxymethyl groups.

Table 2: Representative Halogenated Derivatives

| Derivative Name | Molecular Formula | Position of Halogen |

|---|---|---|

| Methyl 5-chloro-4-(hydroxymethyl)-2-methoxybenzoate | C₉H₉ClO₃ | C5 |

| Methyl 5-bromo-4-(hydroxymethyl)-2-methoxybenzoate | C₉H₉BrO₃ | C5 |

The introduction of nitrogen-containing functional groups opens up a vast chemical space for creating analogues with diverse properties.

Amino Derivatives: An amino group can be introduced onto the aromatic ring, typically via a nitration-reduction sequence.

Nitration: Reaction of a related benzoate (B1203000) with nitric acid in acetic acid introduces a nitro group onto the ring. mdpi.com

Reduction: The nitro group is then reduced to an amine. A common method is using powdered iron in acetic acid, which efficiently converts the nitro-intermediate to the desired amino-derivative, such as Methyl 4-amino-2-methoxybenzoate . mdpi.comsigmaaldrich.com

Benzimidazole (B57391) Derivatives: The synthesis of complex heterocyclic structures like benzimidazoles is a multi-step process that leverages other functional group transformations. nih.gov A plausible synthetic route involves:

Oxidation: The hydroxymethyl group of the starting material is first oxidized to the corresponding aldehyde, Methyl 4-formyl-2-methoxybenzoate . amazonaws.comsynquestlabs.com

Condensation and Cyclization: This aldehyde is then reacted with a substituted o-phenylenediamine (B120857). chemmethod.com This condensation reaction, often catalyzed by acid, leads to the formation of the benzimidazole ring system. nih.govjsynthchem.com This approach allows for the generation of a wide array of benzimidazole derivatives by varying the substituents on the o-phenylenediamine reactant.

Methodologies for Combinatorial Library Generation and Parallel Synthesis

To efficiently explore the structure-activity relationships of derivatives, modern synthetic approaches like combinatorial chemistry and parallel synthesis are employed. These techniques allow for the rapid creation of large, organized collections (libraries) of related compounds.

A core strategy involves synthesizing a key intermediate that can be readily diversified. For instance, an amino-functionalized analogue, such as Methyl 4-amino-2-hydroxybenzoate , can serve as a versatile scaffold. chemicalbook.com This intermediate can be dispensed into an array of reaction vessels (e.g., a 96-well plate). A diverse set of building blocks, such as various acyl chlorides or sulfonyl chlorides, can then be added to each well. chemicalbook.com This parallel acylation or sulfonylation process generates a library of amides or sulfonamides. By systematically varying the building blocks, a large number of distinct derivatives can be synthesized simultaneously, facilitating high-throughput screening and the discovery of novel compounds with desired properties.

Enantioselective and Diastereoselective Synthesis of Chiral Analogues

A key precursor for such syntheses is Methyl 4-formyl-2-methoxybenzoate . The aldehyde functionality provides a handle for the introduction of a new stereocenter.

Asymmetric Reduction of Prochiral Ketones:

The most direct route to enantiomerically enriched analogues involves the asymmetric reduction of a prochiral ketone, which can be synthesized by the addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to Methyl 4-formyl-2-methoxybenzoate, followed by oxidation of the resulting secondary alcohol. The subsequent enantioselective reduction of the prochiral ketone can be achieved using various catalytic systems.

Table 4.3.1: Hypothetical Enantioselective Reduction of a Prochiral Ketone Analogue This table is illustrative and based on established chemical principles, as specific examples for this exact substrate are not available in the provided search results.

| Entry | Catalyst System | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | (R)-CBS Catalyst | BH₃·SMe₂ | THF | -78 | >95 | up to 98 |

| 2 | Ru(II)-TsDPEN | HCOOH/NEt₃ | CH₂Cl₂ | 25 | >90 | up to 99 |

Chiral Auxiliary-Mediated Synthesis:

Chiral auxiliaries are powerful tools for diastereoselective synthesis. wikipedia.org An auxiliary, which is an enantiomerically pure compound, can be temporarily attached to the molecule, directing the stereochemical outcome of a subsequent reaction. For instance, a chiral auxiliary could be appended to the carboxylic acid corresponding to Methyl 4-(hydroxymethyl)-2-methoxybenzoate. Subsequent functional group manipulations, such as an alkylation or an aldol (B89426) reaction, would proceed with high diastereoselectivity. wikipedia.org Finally, the removal of the chiral auxiliary would yield the enantiomerically enriched product. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine amides. wikipedia.org

Organocatalysis:

In recent years, organocatalysis has emerged as a powerful strategy for asymmetric synthesis. nih.gov Chiral small organic molecules can catalyze reactions with high enantioselectivity. For the synthesis of chiral analogues of this compound, an organocatalytic approach could involve the asymmetric addition of a nucleophile to the aldehyde group of Methyl 4-formyl-2-methoxybenzoate. Proline and its derivatives, as well as chiral phosphoric acids, are common organocatalysts for such transformations. nih.gov

While specific, documented examples with detailed research findings for the enantioselective and diastereoselective synthesis of chiral analogues of this compound are not prevalent in the public domain, the principles outlined above represent the standard and effective methodologies that would be employed to achieve this synthetic goal. The choice of method would depend on the desired stereoisomer, the scale of the synthesis, and the specific nature of the target analogue.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

In the ¹H NMR spectrum of Methyl 4-(hydroxymethyl)-2-methoxybenzoate, distinct signals are expected for each unique proton environment. The aromatic region would typically display signals for the three protons on the benzene (B151609) ring. Their splitting patterns (e.g., doublets, doublet of doublets) and coupling constants (J-values) would confirm their relative positions (ortho, meta, para).

Other expected signals include a singlet for the methoxy (B1213986) (-OCH₃) protons, a singlet for the methyl ester (-COOCH₃) protons, and a singlet for the benzylic methylene (B1212753) (-CH₂OH) protons. A broad singlet corresponding to the hydroxyl (-OH) proton would also be present, which is typically exchangeable with D₂O. The integration of these signals would correspond to the number of protons in each group (e.g., 3H for methyl groups, 2H for the methylene group).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-3, H-5, H-6) | 6.8 - 7.9 | m | 3H |

| Methylene (-CH₂OH) | ~4.7 | s | 2H |

| Methoxy (-OCH₃) | ~3.9 | s | 3H |

| Methyl Ester (-COOCH₃) | ~3.8 | s | 3H |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A unique signal is expected for each non-equivalent carbon atom. For this compound, this would include signals for the carbonyl carbon of the ester, the aromatic carbons (both substituted and unsubstituted), the methylene carbon, and the two distinct methyl carbons from the methoxy and ester groups. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-O) | 155 - 165 |

| Aromatic (C-H & C-C) | 110 - 145 |

| Methylene (-CH₂OH) | 60 - 70 |

| Methoxy (-OCH₃) | 55 - 65 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

To definitively assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sigmaaldrich.com It would be used to confirm the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₀H₁₂O₄), the expected exact mass would be calculated and compared to the experimentally determined value. A close match (typically within 5 ppm) confirms the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample and for analyzing complex mixtures. In an LC-MS/MS experiment, the parent ion corresponding to the compound is isolated and then fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint and can be used for definitive identification and quantification in various matrices. This method is widely applied in pharmaceutical analysis, food safety, and environmental monitoring for the detection and quantification of benzoate (B1203000) derivatives and other related compounds.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) crystallography is a paramount technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. pdx.eduanton-paar.com This method provides precise data on bond lengths, bond angles, and crystallographic parameters, which are essential for understanding the molecule's conformation and intermolecular interactions in the solid state.

For this compound, a single-crystal XRD analysis would begin with the growth of a high-quality single crystal. This crystal would then be subjected to a monochromatic X-ray beam, and the resulting diffraction pattern of scattered X-rays would be collected. pdx.edu The analysis of this pattern allows for the calculation of the electron density map of the crystal, from which the positions of individual atoms can be determined.

While X-ray crystallography is the definitive method for solid-state structure determination, publicly accessible crystallographic data for this compound is not currently available. However, a hypothetical set of crystallographic data that could be obtained from such an analysis is presented in Table 1.

Table 1: Hypothetical X-ray Diffraction Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.50 |

| b (Å) | 8.25 |

| c (Å) | 12.10 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1009.7 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.295 |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR)) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.com This method is based on the principle that chemical bonds vibrate at specific frequencies. When a sample is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups: the hydroxyl (-OH) group, the methoxy (-OCH₃) group, the ester (C=O and C-O) group, and the aromatic ring (C-H and C=C). For instance, a broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxymethyl group. The C=O stretching of the ester would likely appear as a strong, sharp peak around 1720-1700 cm⁻¹.

Although a specific, publicly available FT-IR spectrum for this compound has not been identified in the reviewed literature, Table 2 outlines the expected characteristic infrared absorption frequencies for the functional groups present in the molecule.

Table 2: Expected FT-IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (Broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H (in -CH₃ & -CH₂) | C-H Stretch | 2980 - 2850 |

| Ester Carbonyl (C=O) | C=O Stretch | 1720 - 1700 (Strong) |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Ester C-O | C-O Stretch | 1300 - 1100 |

| Methoxy C-O | C-O Stretch | 1250 - 1000 |

Development and Validation of Chromatographic Analytical Methods:

Chromatographic methods are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures or for purity assessment.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. The development of a robust HPLC method for this compound would involve the systematic optimization of several parameters to achieve adequate separation and detection.

A reversed-phase HPLC method would likely be the most suitable approach. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with a pH modifier such as formic or acetic acid to ensure the analyte is in a single ionic form. Detection would most commonly be performed using a UV detector, set to a wavelength where the aromatic ring of the compound exhibits strong absorbance.

Method validation would be conducted according to established guidelines to ensure the method is suitable for its intended purpose. chromatographyonline.com Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness. While specific validated HPLC methods for this compound are not detailed in the available literature, Table 3 presents a hypothetical set of parameters for a validated HPLC method.

Table 3: Hypothetical HPLC Method Parameters and Validation Summary

| Parameter | Condition / Acceptance Criteria |

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Validation Parameters | |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds.

For the analysis of this compound, derivatization might be necessary to increase its volatility and thermal stability, particularly due to the presence of the polar hydroxyl group. A common derivatization agent is a silylating agent, which would convert the -OH group to a less polar and more volatile silyl (B83357) ether. The sample would then be injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural identification by comparison with spectral libraries.

Although no specific GC-MS studies for this compound are found in the public domain, the technique would be invaluable for identifying and quantifying the compound and any volatile impurities. Table 4 illustrates the type of data that would be obtained from a GC-MS analysis.

Table 4: Expected GC-MS Data for Derivatized this compound

| Parameter | Expected Information |

| Retention Time (RT) | A specific time at which the compound elutes from the GC column. |

| Molecular Ion Peak (M⁺) | A peak corresponding to the molecular weight of the derivatized compound. |

| Key Fragment Ions (m/z) | A series of peaks representing characteristic fragments of the molecule, aiding in structural confirmation. |

| Library Match Score | A score indicating the similarity of the obtained mass spectrum to a reference spectrum in a database. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and three-dimensional geometry of molecules. While specific studies on Methyl 4-(hydroxymethyl)-2-methoxybenzoate are not prevalent, extensive research on closely related analogues like methyl 4-hydroxybenzoate (B8730719) and other substituted benzoates allows for a robust understanding. researchgate.netsemanticscholar.org

Calculations are typically performed using methods like DFT with the B3LYP functional and various basis sets (e.g., 6-311++G(d,p)). iosrjournals.orgresearchgate.net These calculations optimize the molecular geometry to find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. For instance, in related benzoate (B1203000) structures, the ester and methoxy (B1213986) groups are generally found to be nearly coplanar with the benzene (B151609) ring to maximize resonance stabilization, though steric hindrance can cause slight out-of-plane twisting. iosrjournals.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. iosrjournals.org A smaller gap suggests the molecule is more polarizable and reactive. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For related compounds like 3-(4-Methoxybenzoyl) propionic acid, the HOMO is typically localized over the electron-rich methoxy-substituted benzene ring, while the LUMO is distributed across the carbonyl group and the ring. iosrjournals.org

Table 1: Representative Quantum Chemical Parameters from Analogous Compounds This table presents data from similar compounds to illustrate typical values obtained through quantum chemical calculations.

| Parameter | Compound Example | Method/Basis Set | Calculated Value | Source |

|---|---|---|---|---|

| HOMO Energy | 3-(4-Methoxybenzoyl) propionic acid | B3LYP/6-311++G(d,p) | -6.65 eV | iosrjournals.org |

| LUMO Energy | 3-(4-Methoxybenzoyl) propionic acid | B3LYP/6-311++G(d,p) | -1.95 eV | iosrjournals.org |

| Energy Gap (ΔE) | 3-(4-Methoxybenzoyl) propionic acid | B3LYP/6-311++G(d,p) | 4.70 eV | iosrjournals.org |

Thermochemical Property Calculations and Experimental Validation

The thermochemical properties of a compound, such as its enthalpy of formation (ΔfH°), are crucial for understanding its energetic stability. These properties can be determined experimentally through techniques like combustion calorimetry and vapor pressure measurements, and computationally using high-level ab initio methods like Gaussian-3 (G3) or G4 theory. researchgate.netdntb.gov.ua

Experimental studies on methyl benzoate and its isomers provide a baseline for understanding the energetic contributions of different substituent groups. rsc.orgresearcher.life For example, the standard molar enthalpy of formation in the gaseous state (ΔfH°(g)) for methyl benzoate has been reported as -276.1 ± 4.0 kJ·mol⁻¹. rsc.org The introduction of substituents on the benzene ring alters this value. Computational studies on methoxy-substituted indanones showed good agreement between experimental results from calorimetry and values calculated using the G3(MP2)//B3LYP composite method. researchgate.net This synergy between experimental and theoretical approaches provides a high degree of confidence in the determined thermochemical data. researchgate.net

Vapor pressure is another key thermophysical property, essential for understanding phase behavior. It can be measured using techniques like the transpiration method or ebulliometry. dntb.gov.ua The resulting data are often fitted to equations like the Wagner equation to describe the temperature dependence of vapor pressure. Combining vapor pressure data with calorimetric measurements of the enthalpy of fusion allows for the derivation of the enthalpy of sublimation, a measure of the energy required to transition from the solid to the gas phase. nih.gov

Table 2: Experimental Thermochemical Data for Related Benzoate Compounds

| Compound | Property | Value | Method | Source |

|---|---|---|---|---|

| Methyl Benzoate | ΔfH°(l) at 298.15 K | -332.8 ± 4.0 kJ·mol⁻¹ | Combustion Calorimetry | rsc.org |

| Methyl Benzoate | ΔfH°(g) at 298.15 K | -276.1 ± 4.0 kJ·mol⁻¹ | Derived from ΔfH°(l) and ΔvapH | rsc.org |

| Methoxybenzoic Acids | ΔsubH | Varies by isomer | Vapor Pressure Measurement | nih.gov |

Molecular Docking Simulations and Prediction of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. This method is crucial in drug discovery for identifying potential therapeutic agents. researchgate.net Docking simulations for derivatives containing the 4-methoxybenzyl moiety, a key structural feature of this compound, have been performed against various biological targets. researchgate.netnih.gov

For example, docking studies of anilinophthalazine derivatives bearing a 4-methoxybenzyl group against the VEGFR-2 kinase domain revealed key interactions. researchgate.net The methoxy group often acts as a hydrogen bond acceptor, while the benzene ring engages in hydrophobic and π-stacking interactions with nonpolar amino acid residues in the active site. researchgate.netnih.gov Similarly, studies on 3-methoxy flavone (B191248) derivatives targeting the estrogen receptor (ER-α) and epidermal growth factor receptor (EGFR) highlight the importance of the methoxy group in forming stabilizing interactions. nih.gov

Table 3: Predicted Ligand-Target Interactions for Structurally Related Moieties

| Ligand Moiety | Target Example | Key Interaction Types | Interacting Residues (Example) | Source |

|---|---|---|---|---|

| 4-Methoxybenzyl | VEGFR-2 Kinase | Hydrophobic | Ile888, Leu889, Val899 | researchgate.net |

| 4-Methoxybenzyl | VEGFR-2 Kinase | Hydrogen Bond (via linker) | Cys919, Asp1046 | researchgate.net |

| 2,4-disubstituted quinoline | DNA gyrase | Hydrogen Bond | GLY120, SER118 | nih.gov |

Analysis of Intramolecular and Intermolecular Noncovalent Interactions

Noncovalent interactions (NCIs) are fundamental forces that govern molecular recognition, self-assembly, and crystal packing. mdpi.comunam.mx These interactions, though weaker than covalent bonds, collectively determine the three-dimensional structure of molecules in the solid state. nih.gov They include hydrogen bonds, π-π stacking, C-H···π interactions, and van der Waals forces. mdpi.com

The crystal structure of this compound would be stabilized by a network of such interactions. The hydroxymethyl group is a potent hydrogen bond donor (O-H) and acceptor (O). The methoxy and ester carbonyl groups are effective hydrogen bond acceptors. These groups can form intramolecular hydrogen bonds, which influence the molecule's conformation, or intermolecular hydrogen bonds, which link molecules together into chains, sheets, or more complex three-dimensional networks. mdpi.com

A detailed analysis of the crystal structure of Methyl 4-hydroxy-3-nitrobenzoate, a close analogue, reveals a rich variety of NCIs. mdpi.comresearchgate.net In that structure, intermolecular O-H···O hydrogen bonds and weaker C-H···O interactions create centrosymmetric dimers, which are further linked into sheets. mdpi.com Additionally, π-stacking interactions between the aromatic rings of adjacent molecules, with centroid-to-centroid distances around 3.6-3.7 Å, provide further stabilization. mdpi.com Similar interactions would be expected for this compound, with the specific geometry of the crystal packing being a delicate balance between these competing forces.

Table 4: Types of Noncovalent Interactions Observed in an Analogous Crystal Structure (Methyl 4-hydroxy-3-nitrobenzoate)

| Interaction Type | Description | Structural Motif Formed | Source |

|---|---|---|---|

| Intramolecular Hydrogen Bond | O-H···O | Planar S(6) ring | researchgate.net |

| Intermolecular Hydrogen Bond | O-H···O and C-H···O | Centrosymmetric R²₂(11) dimers | mdpi.com |

| π-Stacking Interaction | Head-to-tail stacking of benzene rings | Dimer formation, linking sheets | mdpi.com |

Conformational Analysis and Thermodynamic Stability Assessments

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key rotational degrees of freedom include the orientation of the methoxy, hydroxymethyl, and methyl ester groups relative to the benzene ring. Computational methods are used to calculate the potential energy surface associated with these rotations to identify stable conformers (energy minima) and transition states (energy maxima). nih.gov

The relative thermodynamic stability of different conformers is determined by their Gibbs free energies. nih.gov Studies on substituted benzoic acids show that the position of substituents significantly affects stability. nih.govnih.gov For the target molecule, steric hindrance between the ortho-methoxy group and the adjacent methyl ester group could influence the preferred rotational angle of the ester. This steric clash might force the ester group slightly out of the plane of the benzene ring, representing a trade-off between steric repulsion and resonance stabilization.

Furthermore, the orientation of the hydroxymethyl and methoxy groups can lead to different conformers with varying stabilities. The thermodynamic relationship between different crystal forms (polymorphs) can also be assessed. nih.gov Polymorphs have the same chemical composition but different crystal packing, leading to different stabilities, melting points, and solubilities. Differential scanning calorimetry (DSC) is a key experimental technique used to investigate the melting properties and thermodynamic relationships between polymorphs. nih.gov

Strategic Applications in Advanced Organic Synthesis

Versatile Intermediate for the Synthesis of Complex Organic Architectures

There is no specific information in the reviewed literature that details the use of Methyl 4-(hydroxymethyl)-2-methoxybenzoate as a versatile intermediate for synthesizing complex organic architectures.

Pivotal Role in the Synthesis of Pharmaceutical Precursors and Bioactive Compounds

While substituted benzoates are crucial in medicinal chemistry, no documents were found that explicitly name this compound as a precursor for specific pharmaceutical compounds. However, related structures are widely used. For instance, various aromatic methoxycarboxylates serve as valuable intermediates for pharmaceuticals. google.com Additionally, esters of 4-(aminomethyl)benzoic acid are known intermediates for active pharmaceutical ingredients. google.com The synthesis of the antileishmanial agent, methyl 4-(7-hydroxy-4,4,8-trimethyl-3-oxabicyclo[3.3.1]nonan-2-yl)benzoate, highlights the role of benzoate (B1203000) structures in creating bioactive compounds, although it is not directly synthesized from the target compound. googleapis.com

Building Block for Heterocyclic Systems (e.g., Benzimidazole (B57391) Derivatives)

No specific examples of this compound being used as a building block for benzimidazole derivatives or other heterocyclic systems were found in the available literature.

Intermediacy in the Production of Keto Acids

Direct evidence for the use of this compound in keto acid production is not available. However, a closely related compound, Methyl 4-(hydroxymethyl)benzoate (which lacks the 2-methoxy group), has been utilized in the synthesis of keto acids. google.com This suggests that the target compound could potentially undergo similar transformations.

Potential in the Development of Functional Materials

No literature was found that investigates the potential of this compound in the development of functional materials.

Studies on Self-Assembly into Liquid Crystalline Phases

There are no studies available that describe the self-assembly of this compound into liquid crystalline phases.

Precursor for Agrochemical Research (e.g., derivatives for pest control)

There is no direct evidence of this compound being used as a precursor for agrochemical research. The synthesis of isoxazoline (B3343090) compounds with pesticidal properties is known to start from aromatic ketones, but a link to the target compound has not been established.

Future Research Directions and Emerging Paradigms

Design and Development of Novel Synthetic Strategies for Enhanced Efficiency

Future research will likely focus on developing more efficient and sustainable methods for the synthesis of "Methyl 4-(hydroxymethyl)-2-methoxybenzoate." Innovations in synthetic methodology could lead to higher yields, reduced reaction times, and milder reaction conditions. One potential avenue is the exploration of novel catalytic systems that can achieve regio- and chemoselective transformations with high precision. For instance, the development of "ester dance" reactions, which involve the migration of an ester group around an aromatic ring, could open up new pathways to this and related substituted benzoates under milder conditions than traditional methods. waseda.jp Such strategies could provide access to isomers that are otherwise difficult to obtain.

Furthermore, research into direct C-H functionalization reactions could offer a more atom-economical approach to introducing the hydroxymethyl or methoxycarbonyl groups onto a pre-existing benzene (B151609) ring. This would circumvent the need for multi-step sequences that are often employed in current synthetic routes. The general methods for synthesizing aromatic esters, such as direct esterification of aromatic acids and the reaction of aromatic acid chlorides with alcohols, provide a foundational basis for these explorations. numberanalytics.comnumberanalytics.com

Exploration of Advanced Catalytic Systems for Specific Transformations

The functional groups of "this compound" present opportunities for a variety of chemical transformations, and the development of advanced catalytic systems will be crucial for unlocking this potential. For the selective oxidation of the hydroxymethyl group to an aldehyde, research into catalysts based on earth-abundant metals or even metal-free systems is a promising direction. For example, studies on the oxidation of benzyl (B1604629) alcohol using palladium-zinc catalysts on titania supports have shown that the catalyst composition and pretreatment can strongly influence selectivity towards the aldehyde. nih.gov Similarly, carbon nanotube-activated peroxymonosulfate (B1194676) has been shown to be effective for the selective oxidation of benzyl alcohol to benzaldehyde (B42025) under mild conditions. acs.org

For the reduction of the ester or a potential aldehyde intermediate, manganese-based catalysts have emerged as a more sustainable alternative to precious metal catalysts like rhenium for the chemoselective hydrogenation of aldehydes. nih.gov The development of heterogeneous catalysts, such as aluminum isopropoxide immobilized on solid supports, also offers advantages in terms of catalyst recovery and reuse for the reduction of aldehydes and ketones. nih.gov Future work could involve tailoring these catalytic systems for the specific steric and electronic properties of "this compound."

| Transformation | Potential Catalyst System | Rationale |

| Selective Oxidation of -CH₂OH | Palladium-Zinc/TiO₂ | Tunable selectivity based on catalyst composition. nih.gov |

| Selective Oxidation of -CH₂OH | Carbon Nanotube-activated PMS | Mild, metal-free conditions. acs.org |

| Selective Reduction of -CHO | Manganese Pincer Complexes | Earth-abundant metal, high chemoselectivity. nih.gov |

| Reduction of Carbonyls | Immobilized Aluminum Isopropoxide | Heterogeneous, reusable catalyst. nih.gov |

| Ester Isomerization | Palladium with Diphosphine Ligands | "Ester dance" reaction for novel isomers. waseda.jp |

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of "this compound" into continuous flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. Continuous flow systems offer precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivity. researchgate.net The synthesis of complex molecules like substituted benzimidazoles and benzofuranones has been successfully demonstrated in continuous flow, highlighting the potential for applying this technology to the production of substituted benzoates. vapourtec.comnih.gov

Automated synthesis platforms, which can perform multi-step reactions and purifications with minimal human intervention, could accelerate the discovery and optimization of new derivatives of "this compound". nih.gov These systems can rapidly screen different reagents and conditions, generating large libraries of compounds for biological or materials science applications. durham.ac.uk The development of robust solid-phase synthesis strategies for this compound and its analogues would be a key enabler for its integration into fully automated workflows.

Applications in Chemoinformatics and Computational Drug Discovery Pipelines

"this compound" and its virtual derivatives are valuable assets for chemoinformatics and computational drug discovery. Chemoinformatics tools can be used to predict the physicochemical properties, biological activities, and potential synthetic routes for novel compounds based on this scaffold. numberanalytics.com Machine learning algorithms, trained on large datasets of chemical reactions, are increasingly capable of predicting reaction outcomes and even proposing entire retrosynthetic pathways. rsc.orgchemrxiv.org

In computational drug discovery, the structure of "this compound" can serve as a starting point for the design of new ligands for biological targets. By computationally modifying its structure and evaluating the predicted binding affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, researchers can prioritize the synthesis of the most promising candidates. This data-driven approach can significantly reduce the time and cost associated with drug development. arxiv.org

| Chemoinformatics Application | Description | Potential Impact |

| Reaction Prediction | Using machine learning to predict the products of reactions involving the target compound. rsc.orgchemrxiv.org | Accelerates the discovery of new derivatives and synthetic routes. |

| Retrosynthetic Analysis | Computational tools to identify potential precursors and synthetic pathways. numberanalytics.com | Facilitates the efficient planning of complex syntheses. |

| Virtual Screening | In silico screening of virtual libraries based on the target scaffold against biological targets. | Identifies potential drug candidates with higher efficiency. |

| QSAR Modeling | Developing quantitative structure-activity relationships to predict the biological activity of new derivatives. | Guides the design of more potent and selective compounds. |

In-depth Mechanistic Studies of Unexplored Reactions and Pathways

A deeper understanding of the reaction mechanisms involving "this compound" is essential for optimizing existing transformations and discovering new reactivity. For example, detailed kinetic and computational studies on the oxidation of the benzyl alcohol moiety could reveal the precise role of the catalyst and reaction intermediates, allowing for the rational design of more efficient catalysts. researchgate.netresearchgate.net Similarly, mechanistic investigations into the reduction of the ester or a corresponding aldehyde can elucidate the nature of the active catalytic species and the transition states involved. nih.gov

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the reactivity and regioselectivity of electrophilic aromatic substitution reactions on the benzene ring of "this compound". nih.govsciencepublishinggroup.com These studies can help predict the most likely sites for further functionalization and explain the influence of the existing methoxy (B1213986) and hydroxymethyl substituents on the electronic properties of the aromatic ring. By combining experimental and computational approaches, researchers can build a comprehensive picture of the chemical behavior of this versatile building block. acs.org

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(hydroxymethyl)-2-methoxybenzoate, and how can reaction efficiency be validated?

Methodological Answer: The synthesis typically involves esterification and functional group protection. A common approach is:

Esterification: React 4-(hydroxymethyl)-2-methoxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux.

Purification: Use column chromatography (silica gel, 5% ethyl acetate in hexane) to isolate the product, followed by recrystallization in ethanol .

Validation: Monitor reaction progress via TLC and confirm purity via HPLC (>97% purity). Yield optimization can be achieved by adjusting stoichiometry (e.g., 1.2 equivalents of benzyl chloride for O-protection) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common ambiguities?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The hydroxymethyl group (CH₂OH) appears as a triplet at δ 4.5–4.7 ppm in ¹H NMR, while the methoxy group resonates at δ 3.8–3.9 ppm .

- IR Spectroscopy: Confirm ester C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹).

- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ (theoretical m/z 210.16 for C₁₀H₁₂O₅).

- Ambiguity Resolution: Cross-verify with computational models (e.g., DFT for NMR chemical shifts) to resolve overlapping signals .

Q. What are the critical safety protocols for handling this compound in a research lab?

Methodological Answer:

- Storage: Keep in airtight containers at RT, away from oxidizers and moisture. Use desiccants for long-term storage .

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact to prevent irritation .

Advanced Research Questions

Q. How can crystallographic data from this compound be refined using SHELX software, and what challenges arise in hydrogen bonding analysis?

Methodological Answer:

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level. Compare predicted vs. experimental NMR/IR data.

- Dihedral Angle Mismatches: Adjust torsional parameters in computational models to match XRD-derived angles (e.g., 67.18° between aromatic rings) .

- Dynamic Effects: Account for solvent polarity (e.g., PCM model for DMSO) in NMR simulations .

Q. How can reaction pathways for functionalizing the hydroxymethyl group be optimized to avoid side products?

Methodological Answer:

- Protection Strategies: Use TBDMS-Cl or acetyl groups to protect -CH₂OH during subsequent reactions (e.g., Suzuki couplings).

- Kinetic Control: Maintain low temperatures (0–5°C) during nucleophilic substitutions to minimize ester hydrolysis.

- Byproduct Analysis: Employ LC-MS to detect and quantify intermediates (e.g., methyl 2-methoxybenzoate from over-hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.